1,2,5-Thiadiazepane 1,1-dioxide

Overview

Description

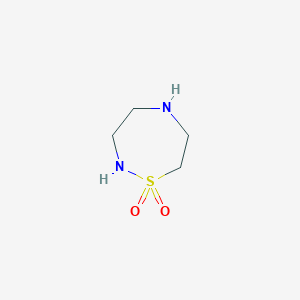

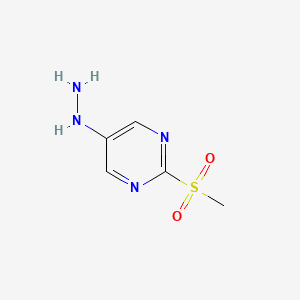

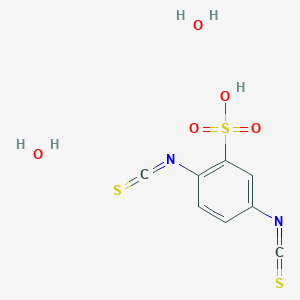

1,2,5-Thiadiazepane 1,1-dioxide is a chemical compound with the molecular formula C4H10N2O2S . It is a type of sultam, a class of compounds that have demonstrated significant biological activity .

Synthesis Analysis

The synthesis of this compound can be achieved through a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol. This process involves a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy . The optimized protocol in MACOS was utilized for scale-out and further extended for library production using a multicapillary flow reactor .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The bond lengths typical for neutral and anion radical species have been measured, providing a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively . The compound can undergo a variety of reactions, including condensation of diketones with sulfamide or oxidations of the pre-existing thiadiazoles or 1,2,5-thiadiazole oxides to the corresponding dioxides .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C4H10N2O2S), average mass (150.199 Da), and monoisotopic mass (150.046295 Da) . More detailed information about its properties such as melting point, boiling point, and density can be found on various chemical databases .

Scientific Research Applications

Synthesis and Library Production

1,2,5-Thiadiazepane 1,1-dioxides have been a subject of extensive research in the field of organic synthesis. An innovative approach involving microwave-assisted, continuous-flow organic synthesis (MACOS) has been developed for the synthesis of a functionalized 1,2,5-thiadiazepane 1,1-dioxide library. This method utilizes a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy, enabling the production of a 50-member library with high purity and yields (Ullah et al., 2012). Similarly, the automated synthesis of a 96-member library of triazolated 1,2,5-thiadiazepane 1,1-dioxides has been achieved using a double aza-Michael strategy on an automated parallel synthesis platform (Zang et al., 2012).

Molecular Structure and Stability

DFT studies have been conducted to understand the molecular structures and relative stabilities of 1,2,7-thiadiazepane 1,1-dioxide and its oxide forms. These studies provide insights into the conformational stability of these compounds, which is crucial for their potential applications (Haghdadi et al., 2016).

Chemical Reactivity and Applications

1,2,5-Thiadiazepane 1,1-dioxides have also been studied for their reactivity and potential applications in the construction of functional molecular materials. Research has explored the synthesis strategies, electrochemistry, and reactivity of these compounds, including their ability to form coordination compounds and their magnetic properties (Pakulski & Pinkowicz, 2021). The addition reaction of diamides to 1,2,5-thiadiazole 1,1-dioxide derivatives has also been investigated, revealing interesting insights into the nucleophilic addition reactions of these compounds (Caram et al., 2004).

Safety and Hazards

Future Directions

The future research directions involving 1,2,5-Thiadiazepane 1,1-dioxide could include further exploration of its synthesis methods, reactivity, and potential applications in the construction of functional molecular materials . The development of new methodologies to synthesize various sultams libraries for high throughput screening (HTS) is also a promising area of research .

Mechanism of Action

Target of Action

It’s known that this compound is synthesized for biological screening , suggesting that it interacts with biological targets to exert its effects.

Mode of Action

The compound is synthesized using a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy

Biochemical Pathways

As the compound is used in biological screening

Result of Action

Given that the compound is synthesized for biological screening

properties

IUPAC Name |

1,2,5-thiadiazepane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c7-9(8)4-3-5-1-2-6-9/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQLPJWKJFFSFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)CCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)